2-(Piperidin-4-ylthio)pyrimidine hydrochloride
Overview
Description
2-(Piperidin-4-ylthio)pyrimidine hydrochloride is a useful research compound. Its molecular formula is C9H14ClN3S and its molecular weight is 231.75 g/mol. The purity is usually 95%.
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Biological Activity
2-(Piperidin-4-ylthio)pyrimidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including antibacterial and antifungal activities, as well as its mechanisms of action and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring linked to a pyrimidine moiety through a thioether bond, which is crucial for its biological activity. The presence of both nitrogen and sulfur atoms contributes to its pharmacological properties.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits notable antibacterial properties.
- Minimum Inhibitory Concentration (MIC) : The compound has shown effective MIC values against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, it exhibited an MIC of approximately 6.5 μg/mL against E. coli, indicating strong antibacterial activity comparable to standard antibiotics like ampicillin .
Bacterial Strain | MIC (μg/mL) |
---|---|
Escherichia coli | 6.5 |
Staphylococcus aureus | 8.0 |
Klebsiella pneumoniae | 12.0 |
Antifungal Activity
In addition to its antibacterial effects, the compound has also been evaluated for antifungal activity.
- Activity Against Fungi : It has shown moderate antifungal activity with significant inhibition against Candida albicans and other pathogenic fungi. The observed inhibition rates were around 250 μg/mL for C. albicans, suggesting potential therapeutic applications in treating fungal infections .
Fungal Strain | Inhibition Concentration (μg/mL) |
---|---|
Candida albicans | 250 |
Aspergillus niger | 300 |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal growth.
- Membrane Disruption : It could disrupt cellular membranes, leading to increased permeability and eventual cell death.
- Receptor Interaction : The structural features suggest potential interactions with specific receptors or proteins that are critical for microbial survival.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents on the Piperidine Ring : Alterations in the piperidine moiety can enhance or reduce antimicrobial potency. For example, electron-donating groups have been shown to increase activity against certain strains .
- Pyrimidine Modifications : Variations in the pyrimidine ring can also impact the binding affinity and selectivity towards bacterial or fungal targets.
Case Studies
Several studies have focused on the synthesis and biological evaluation of derivatives of this compound:
- Synthesis of Derivatives : A series of derivatives were synthesized and tested for their antibacterial properties, with some compounds exhibiting enhanced activity compared to the parent compound .
- In Vivo Studies : Animal models have been used to assess the efficacy and safety profile of this compound, showing promising results in reducing bacterial load in infected tissues without significant toxicity at therapeutic doses .
Properties
IUPAC Name |
2-piperidin-4-ylsulfanylpyrimidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S.ClH/c1-4-11-9(12-5-1)13-8-2-6-10-7-3-8;/h1,4-5,8,10H,2-3,6-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZTVIHCCZHFMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1SC2=NC=CC=N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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